Brevinin-1Wa
Description
Contextualization within the Amphibian Antimicrobial Peptide Landscape
Amphibians, with their permeable skin often exposed to microbe-rich environments, are a particularly rich source of AMPs. imrpress.com Their skin secretions contain a diverse arsenal (B13267) of these peptides, which play a vital role in protecting them from infections. imrpress.com The study of amphibian AMPs is a significant field of research, driven by the urgent need for new antibiotics to combat the rise of drug-resistant bacteria. portlandpress.commdpi.com These peptides are seen as promising candidates for novel therapeutic agents due to their broad-spectrum activity and unique mechanisms of action, which often involve disrupting the microbial cell membrane. imrpress.comportlandpress.com
Frogs of the Rana genus, in particular, are known to produce a wide array of AMPs, including the well-studied brevinin family. researchgate.netresearchgate.net The diversity of AMPs within a single frog species can be extensive, with some species producing dozens of different peptides from various families. mdpi.com This biodiversity is thought to be an evolutionary adaptation to the diverse microbial challenges faced by these animals in their habitats. mdpi.com
Overview of the Brevinin Peptide Superfamily
The brevinin superfamily is one of the most prominent and widespread families of antimicrobial peptides found in the skin secretions of ranid frogs. portlandpress.comnih.gov First discovered in 1992 from the frog Rana brevipoda porsa, this superfamily is broadly divided into two main subfamilies: Brevinin-1 (B586460) and Brevinin-2. nih.govvulcanchem.com
Key Characteristics of the Brevinin Superfamily:
| Characteristic | Description |
| Structure | Brevinins are linear, cationic, and amphipathic peptides. nih.gov |
| Brevinin-1 | Typically consists of around 24 amino acid residues. nih.gov |
| Brevinin-2 | Generally longer, with approximately 33–34 residues. nih.gov |
| "Rana Box" | A defining feature of most brevinins is a C-terminal cyclic heptapeptide (B1575542) domain, formed by a disulfide bridge between two cysteine residues. This structure is often referred to as the "Rana box". nih.govfrontiersin.org |
While initially believed to be essential for antimicrobial activity, the "Rana box" is not universally present, as some truncated brevinin peptides lacking this feature have been discovered. nih.gov The amino acid sequences of brevinins can vary significantly between different frog species, contributing to a wide range of biological activities, including antimicrobial, anticancer, and insulin-releasing properties. frontiersin.org Despite this diversity, some amino acid residues are highly conserved within the family. For instance, Brevinin-1 peptides often have four invariant residues: Ala⁹, Cys¹⁸, Lys²³, and Cys²⁴. nih.gov
The antimicrobial action of brevinins is largely attributed to their ability to interact with and disrupt the membranes of microorganisms. mdpi.comresearchgate.net Their cationic nature facilitates attraction to the negatively charged bacterial membranes, while their amphipathic structure allows them to insert into and permeabilize the lipid bilayer. nih.gov
Historical Context of Brevinin-1Wa Discovery and Related Family Members
This compound was identified as part of ongoing research into the diverse peptidome of amphibian skin. It was cataloged alongside other peptides like Brevinin-1CPa and various ranatuerins from the skin secretions of frogs. imrpress.com The designation "Wa" likely refers to the species from which it was first isolated, a common nomenclature practice for newly discovered peptides.
The discovery of this compound builds upon decades of research that began with the initial isolation of Brevinin-1 and Brevinin-2 in 1992. nih.govvulcanchem.com Since then, hundreds of brevinin peptides have been identified from numerous frog species. nih.gov For example, research on the Heilongjiang brown frog (Rana amurensis) has led to the identification of novel peptides, including amurins, alongside homologs of known peptide families like ranatuerin. mdpi.comnih.gov This species is also known to produce temporins, another family of antimicrobial peptides. mdpi.com
The exploration of frog skin secretions continues to yield new brevinin family members. For instance, Brevinin-1GHd was discovered in the skin secretions of Hylarana guentheri, and Brevinin-1BYa was isolated from the foothill yellow-legged frog, Rana boylii. portlandpress.comresearchgate.netnih.gov More recently, Brevinin-1BW was identified from the skin of Pelophylax nigromaculatus. mdpi.com Each of these discoveries adds to our understanding of the structural diversity and functional potential of the brevinin family.
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPVLARLAVKFLPSIVCAATKKC |
Origin of Product |
United States |
Isolation, Identification, and Molecular Characterization of Brevinin 1wa and Its Analogs
Methodologies for Peptide Isolation from Biological Sources
The initial step in studying naturally occurring peptides like Brevinin-1Wa involves their isolation and purification from their biological source, the skin secretions of the broad-folded frog, Hylarana latouchii. mdpi.comnih.govnih.gov This process employs a series of established biochemical techniques designed to handle the complex mixture of bioactive molecules present in the frog's defensive secretions.
A common and non-lethal method to obtain the skin secretion is through mild electrical stimulation of the dorsal skin surface. mdpi.com This stimulation induces the granular glands in the frog's skin to release their contents, a milky white mucous secretion. mdpi.comimrpress.com This secretion is then carefully collected by washing the skin with deionized water or another suitable buffer. mdpi.com To preserve the integrity of the peptides and prevent degradation, the collected secretion is immediately snap-frozen in liquid nitrogen and subsequently lyophilized (freeze-dried). The lyophilized powder can be stored at low temperatures (e.g., -20°C) for future analysis. mdpi.com
The crude lyophilized secretion is a complex mixture containing numerous peptides and other biomolecules. To isolate specific peptides, the material is redissolved and subjected to fractionation using chromatographic techniques. A widely used method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.gov In this technique, the crude extract is loaded onto a column packed with a nonpolar stationary phase (commonly C5 or C18). nih.govfrontiersin.org A gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid) is then used to elute the peptides based on their hydrophobicity. nih.govfrontiersin.org The effluent from the column is monitored by a UV detector, and the separated fractions are collected.
Each fraction is then analyzed to identify the peptides present. Mass spectrometry , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS, is employed to determine the molecular masses of the peptides in each fraction. mdpi.comfrontiersin.org Fractions containing peptides with masses corresponding to the brevinin family are selected for further purification, which may involve subsequent rounds of RP-HPLC under different conditions to achieve homogeneity. The primary structure (amino acid sequence) of the purified peptide is then determined using tandem mass spectrometry (MS/MS) fragmentation sequencing. mdpi.comresearchgate.net
Table 1: Summary of Methodologies for Peptide Isolation
| Step | Methodology | Description | Common Instruments/Reagents |
|---|---|---|---|
| 1. Sample Collection | Mild Electrical Stimulation | Induces release of skin secretions from granular glands without harming the animal. mdpi.com | Transdermal electrical stimulator |
| 2. Sample Preservation | Lyophilization (Freeze-Drying) | The collected secretion is snap-frozen and dried under vacuum to preserve peptide integrity. mdpi.com | Liquid nitrogen, Lyophilizer |
| 3. Fractionation | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates peptides from the crude extract based on their hydrophobicity. nih.govnih.gov | HPLC system, C5/C18 column, Acetonitrile, Trifluoroacetic acid (TFA) |
| 4. Identification | Mass Spectrometry (MS) | Determines the molecular weight of peptides in the collected fractions. mdpi.comfrontiersin.org | MALDI-TOF MS, ESI-MS |
| 5. Sequencing | Tandem Mass Spectrometry (MS/MS) | Fragments the peptide to determine its amino acid sequence. mdpi.comresearchgate.net | Mass spectrometer with MS/MS capability |
Molecular Cloning and Sequence Elucidation Approaches for this compound Precursors
To understand the genetic basis of this compound production and to confirm its amino acid sequence, molecular cloning techniques are employed. nih.gov This approach involves isolating the messenger RNA (mRNA) that codes for the peptide's precursor protein and then sequencing its corresponding complementary DNA (cDNA).
The process begins with the construction of a cDNA library from the skin of Hylarana latouchii. nih.gov Total RNA is extracted from the frog's skin tissue, and from this, mRNA is isolated. The mRNA molecules, which carry the genetic blueprints for protein synthesis, are then used as templates to synthesize cDNA through a process called reverse transcription.
To obtain the full-length sequence of the brevinin precursor cDNA, a technique known as Rapid Amplification of cDNA Ends (RACE) is often used. frontiersin.org This method allows for the amplification and sequencing of the unknown regions of the cDNA. It typically involves a polymerase chain reaction (PCR) using a gene-specific primer, designed from a known conserved region of related brevinin peptides, and a generic primer that binds to the end of the cDNA. frontiersin.orgnih.gov
Once the full-length cDNA is cloned, it is sequenced. researchgate.netresearchgate.net The resulting nucleotide sequence reveals the complete structure of the precursor protein. researchgate.net Analysis of this sequence shows that brevinin peptides are synthesized as part of a larger precursor molecule, which typically consists of three domains:
A signal peptide: A short N-terminal sequence that directs the precursor to the secretory pathway.
An acidic propeptide: An intervening sequence that is cleaved during post-translational processing.
The mature peptide: The C-terminal sequence that corresponds to the final, active this compound peptide. researchgate.net
The precursor sequence also reveals important post-translational modification signals, such as the proteolytic cleavage sites (often a pair of basic residues like Lys-Arg) that flank the mature peptide sequence. researchgate.net The deduced amino acid sequence from the cDNA clone provides definitive confirmation of the peptide's structure, resolving any ambiguities from mass spectrometry data (e.g., distinguishing between leucine (B10760876) and isoleucine, which have identical mass). mdpi.com
Table 2: Key Features of a Brevinin-1 (B586460) Precursor cDNA
| Component | Function | Typical Characteristics |
|---|---|---|
| 5' Untranslated Region (UTR) | Regulatory region | Contains sequences that control mRNA translation. |
| Signal Peptide | Protein targeting | Hydrophobic N-terminal sequence, typically 20-30 amino acids long. researchgate.net |
| Acidic Propeptide | Spacer region | Located between the signal peptide and the mature peptide. |
| Mature Peptide Sequence | Bioactive component | Corresponds to the final this compound peptide. researchgate.net |
| Cleavage Site | Processing signal | Typically a dibasic amino acid pair (e.g., Lys-Arg) recognized by processing enzymes. researchgate.net |
| 3' Untranslated Region (UTR) | Regulatory region | Contains signals for polyadenylation and mRNA stability. |
Synthetic Strategies for this compound Analogs and Derivatives
While natural sourcing is crucial for discovery, the chemical synthesis of peptides is essential for producing larger quantities for research and for creating analogs with modified properties. Solid-Phase Peptide Synthesis (SPPS) is the standard method for synthesizing peptides like this compound and its derivatives. tums.ac.irchapman.edunih.gov
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). beilstein-journals.orgekb.eg The most common strategy employed is Fmoc/tBu chemistry . tums.ac.irnih.gov In this approach, the N-terminus of the amino acid is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while reactive side chains are protected by more stable groups like tert-butyl (tBu). beilstein-journals.org
The synthesis cycle consists of several key steps:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid, typically using a weak base like piperidine. tums.ac.irchapman.edu
Activation and Coupling: The next amino acid in the sequence, with its carboxyl group activated by a coupling reagent (e.g., HCTU, TBTU), is added to the reaction vessel. It forms a peptide bond with the newly deprotected N-terminus of the growing chain. tums.ac.irchapman.edu
Washing: Excess reagents and byproducts are washed away before the next cycle begins.
This cycle is repeated until the entire peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). tums.ac.ir The crude synthetic peptide is then purified, typically by RP-HPLC, and its identity is confirmed by mass spectrometry. tums.ac.ir
The synthesis of analogs and derivatives is a key strategy in peptide research. By substituting specific amino acids in the this compound sequence, researchers can investigate structure-activity relationships. For example, modifications can be introduced to:
Enhance antimicrobial potency.
Broaden the spectrum of activity.
Increase stability against proteolytic degradation.
Modulate hydrophobicity and amphipathicity.
A common modification for brevinin peptides involves the formation of the C-terminal disulfide bridge, known as the "Rana box," which is crucial for the structure of many family members. frontiersin.org This is achieved by the oxidation of two cysteine residues in the linear peptide chain after it has been cleaved from the resin. tums.ac.ir
Table 3: Common Amino Acid Substitutions in Brevinin Analog Synthesis
| Modification Type | Example Substitution | Purpose |
|---|---|---|
| Increase Cationicity | Replacing a neutral residue with Lysine (B10760008) (Lys) or Arginine (Arg) | To enhance interaction with negatively charged bacterial membranes. |
| Modify Hydrophobicity | Replacing a residue with Tryptophan (Trp) or Leucine (Leu) | To alter membrane insertion and lytic activity. |
| Increase Proteolytic Stability | Incorporating D-amino acids | To make the peptide less susceptible to degradation by natural proteases. tums.ac.ir |
| Alter Conformation | Replacing a residue with Proline (Pro) | To introduce a kink in the helical structure, affecting its interaction with membranes. nih.gov |
Structural Architecture and Conformational Dynamics of Brevinin 1wa
Primary Sequence Features and Invariant Residues within Brevinin-1Wa
The primary structure of peptides in the brevinin-1 (B586460) family, which typically consist of around 24 amino acid residues, shows considerable variation among different amphibian species. researchgate.netnih.gov However, certain residues are highly conserved, suggesting they are critical for the peptide's structure and function. For Brevinin-1 peptides, there are typically four invariant residues: Alanine at position 9 (Ala⁹), Cysteine at position 18 (Cys¹⁸), Lysine (B10760008) at position 23 (Lys²³), and Cysteine at position 24 (Cys²⁴). nih.govmdpi.com Proline is also frequently found at position 14. nih.gov
Brevinin-1 peptides are generally cationic and amphipathic. nih.gov The presence of cationic amino acids like lysine facilitates interaction with the negatively charged components of bacterial membranes. nih.gov A defining characteristic of the brevinin-1 family is a highly hydrophobic N-terminal region, often featuring a conserved 'FLP' (Phenylalanine-Leucine-Proline) motif. researchgate.netmdpi.com
Below is a table detailing the primary sequence of Brevinin-1BYa, a representative member of the Brevinin-1 family, and the typical invariant residues found in this family.
| Feature | Sequence/Residue | Position | Significance |
|---|---|---|---|
| Brevinin-1BYa Sequence | FLPILASLAAKFGPKLFCLVTKKC | 1-24 | Represents a typical Brevinin-1 family peptide. nih.gov |
| Invariant Residue | Alanine (Ala) | 9 | Conserved across many Brevinin-1 peptides. nih.govmdpi.com |
| Invariant Residue | Cysteine (Cys) | 18 | Forms the 'Rana box' disulfide bridge. nih.govmdpi.com |
| Invariant Residue | Lysine (Lys) | 23 | Contributes to the cationic nature within the 'Rana box'. nih.govmdpi.com |
| Invariant Residue | Cysteine (Cys) | 24 | Forms the 'Rana box' disulfide bridge. nih.govmdpi.com |
| Common Motif | Proline (Pro) | 14 | Often creates a hinge in the peptide's structure. mdpi.comnih.gov |
Secondary Structural Elements of this compound in Membrane-Mimetic Environments (e.g., α-Helicity)
The secondary structure of this compound is highly dependent on its environment. In an aqueous solution, the peptide typically exists in a disordered, random coil conformation. researchgate.netnih.gov However, when it encounters a hydrophobic, membrane-like environment, it undergoes a significant conformational change, adopting an amphipathic α-helical structure. researchgate.netnih.gov This transition is crucial for its biological activity, as the α-helical structure is believed to be responsible for disrupting the phospholipid bilayer of target cell membranes. researchgate.netnih.gov
This structural change is often studied using membrane-mimetic environments such as solutions containing 2,2,2-trifluoroethanol (B45653) (TFE) or micelles composed of sodium dodecyl sulfate (B86663) (SDS) or dodecylphosphocholine (B1670865) (DPC). nih.govnih.govcore.ac.uk Circular dichroism (CD) spectroscopy is a key technique used to observe these conformational shifts, revealing a transition from a random coil to a predominantly α-helical structure in such environments. nih.govfrontiersin.org For example, studies on Brevinin-1BYa in a TFE-water mixture and in SDS and DPC micelles showed the formation of a helix-hinge-helix motif. nih.gov The α-helices in this motif extend from Proline³ to Phenylalanine¹² and from Proline¹⁴ to Threonine²¹. nih.gov
The α-helical conformation allows the peptide to present a hydrophobic face, which interacts with the lipid core of the membrane, and a hydrophilic face, which remains exposed to the aqueous environment. nih.gov This amphipathic nature is a key feature of many membrane-active peptides.
| Environment | Predominant Secondary Structure | Experimental Technique | Reference |
|---|---|---|---|
| Aqueous Solution | Random Coil | NMR Spectroscopy, Circular Dichroism | researchgate.netnih.govnih.gov |
| 50% Trifluoroethanol (TFE) | α-Helical | Circular Dichroism | researchgate.netnih.gov |
| 33% TFE-d3-H2O | Helix-Hinge-Helix | NMR Spectroscopy | nih.gov |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helical / Helix-Hinge-Helix | NMR Spectroscopy, Circular Dichroism | nih.govmbl.or.kr |
| Dodecylphosphocholine (DPC) Micelles | Helix-Hinge-Helix | NMR Spectroscopy | nih.gov |
The "Rana Box" Motif in this compound: Structural and Functional Significance
A hallmark of many antimicrobial peptides from ranid frogs, including those in the Brevinin-1 family, is the presence of a C-terminal cyclic domain known as the "Rana box". researchgate.netnih.gov This motif is characterized by a disulfide bridge between two cysteine residues, creating a heptapeptide (B1575542) loop with the general sequence Cys-(Xaa)₄-Lys-Cys. nih.govmdpi.com In Brevinin-1 peptides, these cysteines are located at positions 18 and 24. nih.govmdpi.com
Investigating the Role of the N-Terminal Domain in this compound Conformation
The N-terminal domain of Brevinin-1 peptides is a critical determinant of their structure and activity. This region is typically hydrophobic and often contains a highly conserved FLP (Phenylalanine-Leucine-Proline) tripeptide motif. mdpi.com Research indicates that the N-terminal domain is largely responsible for the formation of the α-helical structure upon interaction with membranes. nih.gov
Studies involving truncated versions of Brevinin-1 peptides have provided insight into the role of this domain. For instance, the deletion of just three amino acids from the N-terminus of Brevinin-1E, while not greatly affecting its antimicrobial activity, led to a dramatic reduction in its hemolytic activity (the ability to lyse red blood cells). nih.gov This suggests that the N-terminal region is particularly important for the peptide's interaction with eukaryotic cell membranes. It is hypothesized that the N-terminal helix can bend and insert into the lipid bilayer to form pores, while the C-terminal helix remains attached to the lipid surface. mdpi.com The hydrophobic nature of the N-terminal domain is crucial for its insertion into the lipid bilayer of target membranes. mdpi.commdpi.com
Mechanisms of Action of Brevinin 1wa at the Cellular and Molecular Level
Brevinin-1Wa Interaction with Biological Membranes
The primary mode of action for this compound and other brevinins involves a direct interaction with the biological membranes of target cells. nih.govimrpress.com These peptides are typically cationic, a feature that facilitates their initial electrostatic attraction to the negatively charged components of microbial and certain cancer cell membranes. nih.govfrontiersin.org In an aqueous environment, brevinins like this compound tend to exist in a random coil structure. However, upon encountering the hydrophobic environment of a cell membrane, they undergo a conformational change, adopting an amphipathic α-helical structure. nih.gov This structural transition is crucial for their ability to perturb the phospholipid bilayer. nih.gov
The interaction is not solely dependent on charge but also on hydrophobicity. A high degree of hydrophobicity can enhance the peptide's interaction with the lipid bilayer. researchgate.net The amphipathic nature of the α-helix, with its distinct polar and non-polar faces, allows it to insert into and disrupt the membrane. nih.gov Studies on related brevinins have shown that these peptides can aggregate on the cell surface, leading to membrane perturbation. mdpi.comnih.gov
Membrane Permeabilization and Disruption Modalities (e.g., Pore Formation, Carpet Model)
Once associated with the membrane, this compound and similar peptides can induce permeabilization and disruption through several proposed models. The two most prominent models are the "barrel-stave" and the "carpet-like" models. nih.gov
In the barrel-stave model , the peptides insert themselves into the membrane, aligning perpendicularly to the lipid bilayer to form a pore or channel. The hydrophilic residues of the peptides face inward, creating a water-filled channel, while the hydrophobic residues interact with the lipid acyl chains of the membrane. nih.gov This pore formation allows for the leakage of ions and small molecules, disrupting cellular homeostasis.
Alternatively, the carpet-like model proposes that the peptides accumulate on the surface of the membrane, aligning parallel to the lipid headgroups. nih.govmdpi.com This "carpeting" effect disrupts the membrane's curvature and integrity. At a critical concentration, this can lead to the formation of transient pores or even the complete disintegration of the membrane into micelle-like structures. mdpi.com A variation of this is the "toroidal-pore" model, where the peptides and lipid headgroups bend inward to form a pore, creating a continuous structure between the peptide and the lipid bilayer. mdpi.com The specific mechanism employed can depend on factors such as peptide concentration and the lipid composition of the target membrane. tulane.edu
SYTOX Green assays have been utilized in studies of brevinin analogues to confirm that membrane disruption is a primary mode of action. frontiersin.org Furthermore, the depolarization of bacterial membranes by brevinin peptides has been demonstrated through the use of voltage-sensitive dyes, indicating a rapid disruption of membrane potential. google.com
Role of Membrane Lipid Composition in this compound Activity
The lipid composition of the target membrane plays a critical role in the activity and selectivity of this compound. nih.gov Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which provides a net negative charge that attracts the cationic peptide. frontiersin.orgnih.gov In contrast, the outer leaflet of most eukaryotic cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface charge. laminarpharma.com This difference in lipid composition is a key determinant of the selective toxicity of many antimicrobial peptides towards microbes over host cells. frontiersin.orgnih.gov
The presence of specific lipids can modulate the peptide's disruptive activity. For instance, some studies suggest that the interaction of peptides with anionic lipids is crucial for their membrane-disrupting function. nih.gov The fluidity of the membrane, which is influenced by factors like the length and saturation of fatty acid chains and the presence of cholesterol, can also impact the efficacy of peptide-induced permeabilization. bfwpub.comnih.gov The ability of some organisms to alter their membrane lipid composition can be a mechanism to resist the action of such peptides. bfwpub.com
Analysis of Cytoplasmic Content Release Induced by this compound
A direct consequence of membrane permeabilization by this compound is the leakage of cytoplasmic contents. The formation of pores or the general disruption of the membrane barrier leads to the uncontrolled efflux of ions, metabolites, and even larger molecules like ATP from the cell. nih.gov This loss of essential components disrupts the cell's electrochemical gradients and metabolic processes, ultimately leading to cell death. The release of cytoplasmic materials can be experimentally observed and quantified to assess the membrane-disrupting efficacy of the peptide. nih.gov
This compound Interaction with Lipopolysaccharides (LPS)
A critical interaction for antimicrobial peptides targeting Gram-negative bacteria is their ability to engage with lipopolysaccharides (LPS). nih.gov LPS is a major component of the outer membrane of Gram-negative bacteria and consists of three parts: lipid A, a core oligosaccharide, and an O-antigen. sigmaaldrich.com The lipid A moiety is a potent endotoxin (B1171834) that can trigger a strong inflammatory response in hosts. plos.org
Brevinin peptides, including by extension this compound, can bind to LPS. frontiersin.orgresearchgate.net This interaction is often mediated by the cationic nature of the peptide, which is attracted to the negatively charged phosphate (B84403) groups in the lipid A and core oligosaccharide regions of LPS. frontiersin.org By binding to LPS, this compound can neutralize its endotoxic effects, preventing the release of pro-inflammatory cytokines. frontiersin.orgresearchgate.net Furthermore, this interaction is a crucial first step for the peptide to traverse the outer membrane and reach the inner cytoplasmic membrane, where it can exert its primary membrane-disrupting activity. nih.gov The ability to both kill bacteria and neutralize their inflammatory components makes peptides like this compound promising candidates for further research. frontiersin.org
Structure Activity Relationship Sar Studies of Brevinin 1wa and Its Engineered Analogs
Impact of Net Charge on Brevinin-1Wa's Membrane Interaction and Activity
The net positive charge of brevinin-1 (B586460) peptides is a critical determinant of their initial interaction with microbial membranes. nih.gov Cationic residues, such as lysine (B10760008) and arginine, facilitate the electrostatic attraction between the peptide and the negatively charged components of bacterial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govmdpi.com This initial binding is a prerequisite for subsequent membrane disruption and cell death. researchgate.net
Generally, an increased net charge enhances the antimicrobial activity of brevinin peptides. researchgate.netresearchgate.net However, this relationship is not always linear, and an excessive net charge can lead to increased hemolytic activity, thereby reducing the peptide's therapeutic index. researchgate.netresearchgate.net For instance, the removal of the "Rana box," a C-terminal cyclic domain containing a lysine residue, from a brevinin-1 peptide resulted in a decrease in net charge and a loss of both antimicrobial and hemolytic activity. mdpi.com This highlights the importance of the positive charge contributed by this conserved region. mdpi.com
Studies on brevinin analogs have shown that a delicate balance of positive charge is necessary for optimal activity and selectivity. mdpi.comresearchgate.net Increasing the net charge can enhance antimicrobial potency, but it can also increase toxicity to host cells. researchgate.net Therefore, modifications aimed at increasing the net charge must be carefully considered to avoid compromising the peptide's selectivity.
Influence of Hydrophobicity and Amphipathicity on this compound Function
Hydrophobicity and amphipathicity are key structural features that govern the interaction of this compound with lipid membranes. researchgate.net Hydrophobicity, the tendency of nonpolar molecules to aggregate in aqueous solution, drives the insertion of the peptide into the hydrophobic core of the cell membrane. researchgate.net Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues, often resulting in an amphipathic α-helical structure where one face of the helix is predominantly hydrophobic and the other is hydrophilic. nih.govmdpi.com
This amphipathic nature is crucial for the membrane-disruptive mechanisms of brevinin peptides. nih.gov The hydrophobic face of the helix interacts with the lipid acyl chains of the membrane, while the cationic residues on the hydrophilic face can interact with the polar head groups of the lipids and with the aqueous environment. nih.govimrpress.com This interaction can lead to membrane permeabilization and lysis through various proposed models, such as the "barrel-stave" or "carpet-like" mechanisms. researchgate.net
The balance between hydrophobicity and antimicrobial activity is complex. An increase in hydrophobicity can enhance antimicrobial potency up to a certain threshold. nih.gov However, excessive hydrophobicity can lead to peptide self-aggregation in aqueous solution, which may hinder its ability to reach and interact with the target membrane. nih.gov Furthermore, high hydrophobicity is often correlated with increased hemolytic activity, as the peptide is more likely to disrupt the membranes of red blood cells. researchgate.netnih.govnih.gov For example, the N-terminal region of brevinin-1 peptides is typically hydrophobic, and a deletion of just three amino acids from this region can dramatically reduce hemolytic activity without significantly affecting antimicrobial activity. nih.gov
The hydrophobic moment, a measure of the amphipathicity of a helical peptide, is also a critical parameter. nih.gov A well-defined amphipathic structure is essential for effective membrane interaction and disruption. nih.gov Modifications that enhance the amphipathicity of this compound analogs can lead to improved antimicrobial activity. researchgate.net
| Peptide Analog | Modification | Hydrophobicity Effect | Antimicrobial Activity | Hemolytic Activity | Reference |
|---|---|---|---|---|---|
| Truncated brevinin 1E amide | Deletion of 3 N-terminal amino acids | Decreased | Largely unaffected | Dramatically reduced | nih.gov |
| Brevinin-1pl-6K | Lysine substitution | Decreased | Reduced against Gram-positive bacteria | Reduced | nih.govfrontiersin.org |
| Temporin-FLa | Trp insertion | Increased | Enhanced | Enhanced | researchgate.net |
Role of Peptide Length and Helicity in this compound's Biological Activities
The length of brevinin-1 peptides, typically around 24 amino acids, is an important factor influencing their biological activity. mdpi.comresearchgate.net This length is sufficient to form a stable α-helical structure that can span the lipid bilayer of a microbial membrane. researchgate.net Truncation studies have shown that while shorter analogs can sometimes retain activity, there is often a critical length required for optimal function. nih.gov For example, truncating a brevinin-1 peptide by removing one of its two FLP segments resulted in a marked decrease in both antimicrobial and hemolytic activity. nih.gov
The α-helical conformation is a hallmark of many antimicrobial peptides, including the brevinins. researchgate.netnih.gov In an aqueous environment, brevinin-1 peptides often exist as a random coil, but they adopt a distinct α-helical structure in the presence of a membrane-mimetic environment, such as a lipid bilayer. researchgate.net This induced helicity is crucial for the peptide's ability to insert into and disrupt the membrane. nih.gov The proline residue often found in the middle of brevinin-1 sequences acts as a hinge, which can be important for the peptide's flexibility and its interaction with the membrane. researchgate.netnih.gov
The degree of helicity is directly linked to the peptide's antimicrobial and hemolytic activities. researchgate.net A higher helical content generally correlates with stronger membrane-disruptive capabilities. researchgate.net However, similar to hydrophobicity, an optimal level of helicity is required. Modifications that increase helicity, such as replacing the proline hinge with an alanine, can sometimes lead to increased cytotoxicity. nih.gov
Site-Directed Mutagenesis and Amino Acid Substitution Analysis in this compound (e.g., Arginine, Lysine, Histidine, D-Amino Acids)
Site-directed mutagenesis and amino acid substitutions are powerful tools for probing the structure-activity relationships of this compound and for engineering analogs with improved properties.
Arginine and Lysine: Both arginine and lysine are positively charged amino acids that contribute to the cationic nature of brevinin peptides. nih.gov However, they have different side-chain structures, which can influence their interactions with membranes. Arginine's guanidinium (B1211019) group is more planar and can form more hydrogen bonds than lysine's primary amine. chalmers.se Substituting lysine with arginine in brevinin-1pl slightly enhanced its activity against Gram-positive bacteria but reduced its activity against Gram-negative bacteria, suggesting that arginine's penetrative ability may be more effective against the cell walls of Gram-positive organisms. frontiersin.org Conversely, adding an extra lysine to brevinin-1pl reduced its antimicrobial activity against Gram-positive bacteria, indicating that simply increasing the charge does not always lead to enhanced activity. frontiersin.org
Histidine: The imidazole (B134444) side chain of histidine has a pKa near physiological pH, meaning its charge state can change depending on the local environment. frontiersin.org Substituting residues with histidine can create pH-sensitive peptides. In one study, replacing three residues in brevinin-1pl with histidine resulted in reduced bactericidal activity against Gram-negative bacteria but also reduced hemolytic activity, thereby improving its selectivity. nih.gov
D-Amino Acids: Natural proteins are composed of L-amino acids. biopharmaspec.com Incorporating D-amino acids, their non-natural stereoisomers, into peptide sequences can confer several advantages, most notably increased resistance to proteolytic degradation by proteases, which can improve the peptide's stability and half-life in biological systems. biopharmaspec.comnih.govfrontiersin.org Substituting L-amino acids with their D-enantiomers in a brevinin-1 analog was shown to enhance its selectivity and effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The introduction of D-amino acids can also be a strategy to control the hemolytic activity of AMPs. nih.gov
| Analog | Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity | Reference |
|---|---|---|---|---|
| brevinin-1pl-5R | All Lys replaced with Arg | Slightly enhanced against Gram-positive, reduced against Gram-negative | - | frontiersin.org |
| brevinin-1pl-6K | Added Lys residue | Reduced against Gram-positive | Reduced | frontiersin.orgfrontiersin.org |
| brevinin-1pl-3H | Three residues replaced with His | Reduced against Gram-negative | Reduced | nih.gov |
| B1LTe analog (5R) | D-amino acid substitutions | Enhanced selectivity and effectiveness against MRSA | - | nih.govnih.gov |
Engineering this compound for Enhanced Target Membrane Selectivity
A major goal in the engineering of this compound and other AMPs is to enhance their selectivity for microbial membranes over host cell membranes. mdpi.comnih.gov This is crucial for developing safe and effective therapeutic agents. Several strategies have been employed to achieve this:
Amino Acid Substitutions: The strategic substitution of amino acids can modulate selectivity. For instance, replacing certain residues with histidine can reduce hemolytic activity. nih.gov The introduction of D-amino acids has also been shown to improve the therapeutic index of brevinin analogs. nih.gov
Structural Modifications: Altering the peptide's structure, such as its length or the position of certain domains, can also impact selectivity. mdpi.comnih.gov For example, moving the "Rana box" from the C-terminus to the middle of a brevinin-1 peptide was found to reduce hemolytic activity in some cases. mdpi.com
The ultimate aim of these engineering efforts is to create this compound analogs with a high therapeutic index, meaning they are highly potent against microbes at concentrations that are non-toxic to human cells. mdpi.comnih.gov
Biological Activities of Brevinin 1wa Beyond Basic Antimicrobial Effects
Broad-Spectrum Antimicrobial Efficacy of Brevinin-1Wa Against Diverse Microorganisms
Brevinin-1 (B586460) peptides, including this compound and its analogs, exhibit potent antimicrobial activity against a wide range of microorganisms. mdpi.comnih.gov This includes Gram-positive and Gram-negative bacteria, as well as pathogenic fungi and yeasts. mdpi.comnih.gov The cationic nature of these peptides is thought to facilitate their initial electrostatic attraction to the negatively charged microbial cell membranes. mdpi.com Following this initial binding, the amphipathic α-helical structure that brevinins adopt in a membrane-like environment allows them to perturb and permeabilize the lipid bilayer, ultimately leading to microbial cell death. mdpi.comnih.gov
For instance, a synthetic replicate of Brevinin-1BYa demonstrated significant growth inhibitory activity against various reference strains of Gram-positive and Gram-negative bacteria. nih.gov It was also effective against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and several species of the opportunistic yeast Candida. nih.gov Similarly, Brevinin-1GHa showed a potent and broad-spectrum antimicrobial effect against seven different microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com The importance of the "Rana box" was highlighted in a study where an analog of Brevinin-1GHa lacking this structure (Brevinin-1GHb) only showed weak activity against S. aureus. mdpi.com Another peptide, Brevinin-1BW, displayed significant inhibitory action against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against Enterococcus faecalis. nih.gov
Table 1: Antimicrobial Activity of Brevinin Peptides
| Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Brevinin-1BYa | Methicillin-resistant Staphylococcus aureus (MRSA) | 2.5 µM | nih.gov |
| Brevinin-1BYa | Candida species | ≤10 µM | nih.gov |
| Brevinin-1GHa | Staphylococcus aureus | Not specified | mdpi.com |
| Brevinin-1GHa | Escherichia coli | Not specified | mdpi.com |
| Brevinin-1GHa | Candida albicans | Not specified | mdpi.com |
| Brevinin-1BW | Enterococcus faecalis | 3.125 µg/mL | nih.gov |
| Brevinin-1BW | Staphylococcus aureus (MDR) | Not specified | nih.gov |
Anti-Biofilm Properties of this compound: Inhibition and Eradication Mechanisms
Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents. nih.gov Several members of the brevinin-1 family have demonstrated significant anti-biofilm capabilities, targeting both the formation and the established structure of biofilms. mdpi.comresearchgate.net
The mechanisms behind these anti-biofilm actions are multifaceted. They can involve the inhibition of initial bacterial adhesion to surfaces, a critical first step in biofilm development. frontiersin.org Additionally, these peptides can disrupt the integrity of the extracellular polymeric substance (EPS) matrix, which is crucial for the structural stability of the biofilm. nih.gov Some antimicrobial peptides are known to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate biofilm formation. mdpi.com
Brevinin-1GHa, for example, has been shown to effectively eradicate and inhibit the growth of biofilms formed by S. aureus, E. coli, and C. albicans. mdpi.com Similarly, Brevinin-1BW exhibits strong activities in both inhibiting biofilm formation and eradicating mature biofilms. nih.gov The peptide PEW300, a cecropin (B1577577) A derivative, demonstrates its anti-biofilm activity against Pseudomonas aeruginosa by degrading extracellular DNA (eDNA), a key component of the biofilm matrix, thereby exposing the embedded bacteria to its antimicrobial action. frontiersin.org
Anti-Inflammatory Modulatory Actions of this compound (e.g., LPS Neutralization, Cytokine Regulation in Cell Models)
Beyond their direct antimicrobial effects, certain brevinin-1 peptides possess immunomodulatory properties, particularly the ability to neutralize lipopolysaccharide (LPS) and regulate the production of inflammatory cytokines. frontiersin.orgnih.gov LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses. mdpi.com
Brevinin-1GHd, a peptide identified from Hoplobatrachus rugulosus, is the first member of the brevinin-1 family reported to have significant anti-inflammatory activity. nih.govnih.gov It can bind to LPS, with a reported Kd value of 6.49 ± 5.40 mM, and subsequently suppress the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated RAW 264.7 macrophage cells. frontiersin.orgnih.govresearchgate.net This suppression of inflammatory responses is achieved through the inactivation of the MAPK signaling pathway. nih.govresearchgate.net For instance, at a concentration of 4 μM, Brevinin-1GHd reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. frontiersin.orgnih.gov
Another peptide, Brevinin-1BW, also demonstrates significant LPS-binding activity and anti-inflammatory effects in LPS-treated RAW264.7 cells. nih.gov The ability of these peptides to neutralize LPS and modulate cytokine release suggests their potential as therapeutic agents for inflammatory conditions caused by bacterial infections. frontiersin.orgnih.gov
Table 2: Anti-Inflammatory Activity of Brevinin-1GHd in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Mediator | Reduction in Release (at 4 µM Brevinin-1GHd) | Reference |
|---|---|---|
| Nitric Oxide (NO) | ~87.31% | frontiersin.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | ~44.09% | frontiersin.orgnih.gov |
| Interleukin-6 (IL-6) | ~72.10% | frontiersin.orgnih.gov |
| Interleukin-1β (IL-1β) | ~67.20% | frontiersin.orgnih.gov |
Cellular Anticancer Activity of this compound Analogs (e.g., Antiproliferative Effects on Cancer Cell Lines in vitro)
Certain antimicrobial peptides, including analogs of brevinin-1, have shown promise as potential anticancer agents due to their ability to selectively target and kill cancer cells. nih.govfrontiersin.org The proposed mechanism often involves the electrostatic interaction between the cationic peptide and the negatively charged cancer cell membrane, followed by membrane disruption. researchgate.net
Undecapeptide analogs derived from Brevinin-1EMa have been investigated for their anticancer potential. nih.gov One such analog, GA-K4 (FLKWLFKWAKK-NH2), exhibited the most potent anticancer activity against a panel of seven human tumor cell lines, including those from the kidney (A498), lung (A549), colon (HCT116), stomach (MKN45), prostate (PC-3), skin (SK-MEL-2), and ovary (SK-OV-3). nih.gov Furthermore, GA-K4 demonstrated a synergistic effect when used in combination with the conventional anticancer drug doxorubicin. nih.gov
Brevinin-1BW also showed inhibitory effects on the proliferation of several cancer cell lines, including A375 (melanoma), A549 (lung), HeLa (cervical), HePG2 (liver), U-2OS (osteosarcoma), and HCT116 (colon). nih.gov Similarly, Brevinin-2R and its derivatives have demonstrated significant in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells in a concentration-dependent manner. researchgate.net These peptides were found to induce apoptosis, as confirmed by an increase in caspase-3/7 activity. researchgate.net
Table 3: Anticancer Activity of Brevinin-1 Analogs
| Peptide/Analog | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| GA-K4 (from Brevinin-1EMa) | A498, A549, HCT116, MKN45, PC-3, SK-MEL-2, SK-OV-3 | Potent anticancer activity, synergistic with doxorubicin | nih.gov |
| Brevinin-1BW | A375, A549, HeLa, HePG2, U-2OS, HCT116 | Inhibitory effects on proliferation | nih.gov |
| Brevinin-2R and derivatives | MCF-7, A549 | Concentration-dependent cytotoxicity, apoptosis induction | researchgate.net |
Insights into Insulinotropic Effects of Brevinin-1 Family Peptides on Beta-Cells
An intriguing and less-explored aspect of the brevinin family is their potential to stimulate insulin (B600854) release from pancreatic beta-cells. frontiersin.org This insulinotropic effect has been observed in several members of the brevinin family. nih.gov
For example, a peptide from the Korean frog Glandirana emeljanovi, belonging to the brevinin-1 family, was found to stimulate insulin release from rat RINm5F insulinoma-derived cells. researchgate.net This effect was associated with an increase in intracellular calcium concentrations. uel.ac.uk Brevinin-1 itself has been shown to stimulate insulin release from BRIN-BD11 cells in a concentration-dependent manner. researchgate.net Another peptide, Brevinin-1CBb, produced a significant stimulation of insulin release (285% of the basal rate at 3 µM) from BRIN-BD11 clonal β-cells. researchgate.net Similarly, peptides from the skin secretions of the Sahara frog Pelophylax saharicus, identified as brevinin-1E and brevinin-2Ec, also exhibited insulinotropic activities. researchgate.net
The precise mechanisms by which these peptides stimulate insulin secretion are still under investigation but may involve pathways dependent on protein kinase A and protein kinase C. researchgate.net Some studies suggest that the insulin-releasing activity is mediated by the KATP channel-dependent pathway, involving cellular depolarization and an increase in intracellular calcium. uel.ac.uk
Advanced Research Methodologies for Brevinin 1wa Characterization
Biophysical Techniques for Membrane Interaction Analysis
The interaction of Brevinin-1Wa with cell membranes is a critical aspect of its biological activity. Several biophysical techniques are employed to analyze these interactions in detail.
Circular Dichroism (CD) Spectroscopy: This technique is instrumental in determining the secondary structure of this compound, particularly when it interacts with membrane-mimicking environments. nih.govwur.nlrsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone. wur.nl For instance, studies on a related peptide, Brevinin-1GHd, revealed its α-helical characteristics and high thermal stability using CD spectroscopy. nih.govfrontiersin.orgresearchgate.net The technique can show how the peptide's conformation changes from a random coil in an aqueous solution to a more ordered α-helical structure in the presence of lipid vesicles or detergents that mimic the cell membrane. nih.gov This conformational change is often a prerequisite for its membrane-disrupting activity.
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of the binding kinetics between this compound and lipid bilayers. ox.ac.ukcytivalifesciences.comyoutube.com In a typical SPR experiment, a lipid monolayer or bilayer is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. ox.ac.uknih.gov The binding of the peptide to the lipid surface causes a change in the refractive index, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.com This allows for the quantitative determination of association and dissociation rate constants, providing insights into the affinity and specificity of the peptide-membrane interaction. While specific SPR data for this compound is not detailed in the provided results, the methodology is standard for such peptides. For example, SPR has been used to show that modifications to a similar peptide can increase its affinity for its target. nih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, providing a complete thermodynamic profile of the interaction. nih.govresearchgate.netnih.gov By titrating the peptide into a solution of liposomes, ITC can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.govresearchgate.net This information helps to understand the driving forces behind the binding process, whether it is enthalpy-driven (favorable bond formation) or entropy-driven (disorder-driven). For example, ITC studies on a related peptide, Brevinin-1GHd, were used to determine its binding affinity to lipopolysaccharide (LPS). nih.govresearchgate.net
Table 1: Biophysical Techniques for this compound Membrane Interaction Analysis
| Technique | Principle | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. wur.nl | Secondary structure (e.g., α-helix, β-sheet content). nih.govwur.nl | Determines conformational changes upon membrane binding. nih.gov |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. cytivalifesciences.com | Real-time kinetics of binding (association/dissociation rates), affinity. ox.ac.uknih.gov | Quantifies the strength and speed of interaction with lipid bilayers. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a titration experiment. nih.govresearchgate.net | Binding affinity, enthalpy, entropy, and stoichiometry. nih.govnih.gov | Elucidates the thermodynamic driving forces of membrane interaction. nih.gov |
Advanced Microscopy for Visualizing Cellular and Membrane Effects
Visualizing the direct effects of this compound on cells and membranes provides crucial evidence for its mechanism of action.
Scanning Electron Microscopy (SEM): SEM is used to observe the morphological changes induced by this compound on the surface of target cells, such as bacteria. By scanning a focused beam of electrons over the sample, SEM produces high-resolution images of the cell surface. This can reveal processes like membrane blebbing, pore formation, and cell lysis. While specific SEM images for this compound were not found, this technique has been used to assess the mode of action of other peptide-coated surfaces against bacteria. imrpress.com
Transmission Electron Microscopy (TEM): TEM provides even higher resolution images of the internal structures of cells treated with this compound. ucsb.edunih.govcnpem.br By passing a beam of electrons through an ultra-thin section of the sample, TEM can visualize changes in the cytoplasm, organelle structure, and the integrity of the cell membrane from a cross-sectional perspective. ucsb.edunih.gov This can confirm whether the peptide's action is limited to the membrane or if it also affects intracellular targets.
Table 2: Advanced Microscopy Techniques for this compound
| Technique | Principle | Visualization Capability | Application to this compound |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Scans a focused electron beam over a surface to create an image. | High-resolution 3D-like images of cell surfaces. | Observing morphological changes like pore formation and cell lysis on target cells. imrpress.com |
| Transmission Electron Microscopy (TEM) | Transmits a beam of electrons through an ultra-thin specimen. ucsb.edu | High-resolution 2D images of internal cellular structures. nih.gov | Visualizing membrane disruption and intracellular damage. nih.gov |
Flow Cytometry for Membrane Integrity and Cellular Perturbation Assays
Flow cytometry is a high-throughput technique that allows for the rapid analysis of individual cells in a population. nih.govexpertcytometry.com It is particularly useful for assessing the effects of this compound on membrane integrity and other cellular parameters. nih.govjcancer.orgnih.gov By using fluorescent dyes that are sensitive to membrane potential or that can only enter cells with compromised membranes (like propidium (B1200493) iodide or SYTOX green), flow cytometry can quantify the percentage of cells that have been permeabilized by the peptide over time and at different concentrations. thermofisher.com This provides a quantitative measure of the peptide's lytic activity.
Computational and Molecular Modeling Approaches
Computational methods provide valuable insights into the structure-activity relationships of this compound at an atomic level. nih.govnih.gov3ds.com
Molecular Dynamics (MD) Simulations: MD simulations are used to model the interaction of this compound with a lipid bilayer over time. nih.govplos.orgmdpi.com By solving Newton's equations of motion for the atoms in the system, MD can simulate the peptide's approach, binding, and insertion into the membrane, as well as the subsequent disruption of the lipid bilayer. nih.gov3ds.com These simulations can reveal the specific amino acid residues that are crucial for membrane interaction and the mechanism of pore formation.
Helical Wheel Projections: This is a simpler computational tool used to visualize the amphipathic nature of α-helical peptides like this compound. researchgate.netresearchgate.netnih.govbiophysics.orgbiorxiv.org A helical wheel projection displays the amino acid sequence as if looking down the axis of the helix. nih.govbiorxiv.org This representation clearly shows the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix, a key feature for membrane-active peptides. researchgate.net This amphipathicity allows the hydrophobic face to insert into the lipid core of the membrane while the hydrophilic face can interact with the lipid headgroups and water.
Genetic and Molecular Biology Techniques for Peptide Production and Characterization
The initial discovery and subsequent production of this compound rely on genetic and molecular biology techniques.
cDNA Sequencing: The amino acid sequence of this compound is typically first determined by sequencing the cDNA from a library constructed from the skin secretions of the source organism, often a frog. frontiersin.orgnih.govfrontiersin.orgpacb.comnanoporetech.com This involves isolating mRNA, reverse transcribing it into cDNA, and then sequencing the cDNA to deduce the precursor protein's sequence, which includes the signal peptide, an acidic spacer, and the mature peptide. frontiersin.org This technique is fundamental for identifying novel peptides like this compound. researchgate.net
Peptide Synthesis: Once the amino acid sequence is known, this compound for research purposes is typically produced by solid-phase peptide synthesis. frontiersin.orgresearchgate.netspringer.com This chemical method allows for the production of large quantities of pure peptide and facilitates the creation of analogs with specific amino acid substitutions to probe structure-function relationships. springer.com
Q & A
Q. What experimental protocols are recommended for initial structural characterization of Brevinin-1Wa?
To determine the primary structure and folding patterns, use nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) under varying pH and temperature conditions. Ensure purity via high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Document all parameters (e.g., solvent systems, concentration) to enable replication . For novel compounds, provide full characterization data (e.g., elemental analysis, spectroscopic peaks) in the main manuscript or supplementary materials .
Q. How can researchers design assays to evaluate this compound’s antimicrobial activity?
Employ standardized broth microdilution assays (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., polymyxin B) and validate results across biological replicates. Address solvent interference by testing peptide stability in dimethyl sulfoxide (DMSO) or saline . Report raw data (e.g., growth curves, inhibition zones) and statistical significance thresholds (p < 0.05) .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, and confirm coupling efficiency via Kaiser tests. Purify using reverse-phase HPLC with trifluoroacetic acid (TFA) gradients. Publish detailed protocols for resin choice, deprotection times, and cleavage conditions. Cross-validate results with independent labs to mitigate batch variability .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s cytotoxicity in mammalian cells?
Conduct dose-response assays across multiple cell lines (e.g., HEK293, RAW264.7) using MTT or LDH release assays. Compare results under identical conditions (e.g., serum concentration, incubation time). Use flow cytometry to differentiate apoptosis from necrosis. If contradictions persist, re-examine peptide purity, aggregation states, or endotoxin contamination . Transparently report unresolved discrepancies in limitations .
Q. What methodologies are optimal for studying this compound’s membrane interaction mechanisms?
Apply surface plasmon resonance (SPR) or fluorescence anisotropy to quantify lipid bilayer binding affinity. Use molecular dynamics simulations to model peptide-lipid interactions (e.g., with POPC/POPG membranes). Validate via cryo-electron microscopy for structural resolution. Ensure simulations align with experimental data (e.g., dye leakage assays) .
Q. How can in vivo studies on this compound’s therapeutic efficacy be ethically and methodologically robust?
Design murine infection models with Institutional Animal Care and Use Committee (IACUC) approval. Use blinding and randomization to reduce bias. Measure survival rates, bacterial load (CFU counts), and cytokine profiles (ELISA). Include sham-treated controls and predefine exclusion criteria. Adhere to ARRIVE guidelines for reporting .
Q. What strategies resolve discrepancies between computational predictions and experimental results for this compound’s stability?
Re-analyze predictive algorithms (e.g., PeptideRanker, HeliQuest) with updated physicochemical parameters (e.g., charge, hydrophobicity). Perform accelerated stability studies (40°C/75% RH) and compare degradation profiles via MS/MS. If predictions fail, refine models using empirical data and disclose limitations in computational assumptions .
Methodological Best Practices
- Data Contradiction Analysis : Use triangulation (e.g., orthogonal assays, independent datasets) to verify findings. Pre-register hypotheses to avoid post hoc rationalization .
- Ethical Compliance : Declare conflicts of interest (e.g., funding sources) and store raw data in FAIR-compliant repositories .
- Peer Review : Submit full experimental details (e.g., reagent lot numbers, instrument calibration logs) to enable validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
